4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a suitable diamine and an alkyl halide.
Coupling Reactions: The final compound is formed by coupling the triazole and piperazine intermediates under appropriate conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide: shares similarities with other compounds containing piperazine and triazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity .
Properties
Molecular Formula |
C16H17ClF3N7O2 |
---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H17ClF3N7O2/c17-10-1-3-11(4-2-10)26-5-7-27(8-6-26)15(29)21-9-12(28)22-14-23-13(24-25-14)16(18,19)20/h1-4H,5-9H2,(H,21,29)(H2,22,23,24,25,28) |
InChI Key |
BYUOMZVKPCZSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
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